Product packaging for Brunsvicamide A(Cat. No.:)

Brunsvicamide A

Cat. No.: B1246002
M. Wt: 845 g/mol
InChI Key: QOCMZEOVWQAOFT-XYISZGLCSA-N
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Description

Brunsvicamide A, also known as this compound, is a useful research compound. Its molecular formula is C45H64N8O8 and its molecular weight is 845 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H64N8O8 B1246002 Brunsvicamide A

Properties

Molecular Formula

C45H64N8O8

Molecular Weight

845 g/mol

IUPAC Name

(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C45H64N8O8/c1-8-28(6)38(44(59)60)52-45(61)50-33-20-14-15-21-46-39(54)34(23-29-16-10-9-11-17-29)48-41(56)36(24-30-25-47-32-19-13-12-18-31(30)32)53(7)43(58)35(22-26(2)3)49-42(57)37(27(4)5)51-40(33)55/h9-13,16-19,25-28,33-38,47H,8,14-15,20-24H2,1-7H3,(H,46,54)(H,48,56)(H,49,57)(H,51,55)(H,59,60)(H2,50,52,61)/t28-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QOCMZEOVWQAOFT-XYISZGLCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)N[C@H]1CCCCNC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC(C)C)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)NC1CCCCNC(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4

Synonyms

brunsvicamide A

Origin of Product

United States

Origin and Structural Elucidation of Brunsvicamide a

Brunsvicamide A is a cyclic hexapeptide that was first isolated from the cyanobacterium Tychonema sp. nih.gov. The initial efforts to determine its structure involved a combination of spectroscopic techniques, which are fundamental in the field of natural product chemistry for elucidating the constitution and configuration of new molecules.

The elucidation of the planar structure of this compound was accomplished through the use of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry data nih.gov. These initial investigations revealed a cyclic peptide structure composed of six amino acid residues. A key feature identified was a urea (B33335) functional group with an additional isoleucine (Ile) residue attached to the α-amino group of a lysine (B10760008) (Lys) residue acs.org. Initially, all the amino acid residues in this compound were proposed to have the L-configuration acs.org.

Nmr Based Stereochemical Assignments

The stereochemistry of the amino acid components of Brunsvicamide A was a critical aspect of its structural elucidation. The initial assignment of an all-L configuration was later questioned and became the subject of more detailed investigation.

Advanced NMR techniques are powerful tools for determining the stereochemistry of chiral centers within a molecule nih.govresearchgate.net. In the case of cyclic peptides like this compound, specific NMR experiments can provide insights into the relative and absolute configurations of the constituent amino acids.

Total Synthesis and Analog Development

Synthetic Strategies for Brunsvicamide A

Both solid-phase and solution-phase strategies have been employed in the synthesis of this compound and its derivatives, each offering distinct advantages in terms of efficiency and flexibility.

The first total synthesis of this compound was accomplished using a solid-support-based method. nih.govacs.org This approach proved to be efficient and was instrumental in correcting the stereochemistry of the natural product. nih.govacs.org The key elements of the solid-phase synthesis are outlined below.

Key Steps in Solid-Phase Synthesis of this compound

Step Description Reference
Resin Loading The synthesis commenced with the loading of a pre-formed urea (B33335) building block onto a 2-chlorotrityl chloride resin. acs.org acs.org
Peptide Elongation The linear peptide chain was extended on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. acs.org acs.org
Allyl Deprotection Prior to cyclization, a key step involved the cleavage of an allyl ester protecting group. acs.org acs.org
On-Resin Cyclization The macrolactamization, forming the cyclic peptide backbone, was performed while the peptide was still attached to the solid support. This on-resin cyclization was a crucial and practical step in the synthetic route. nih.govacs.org nih.govacs.org

| Cleavage and Purification | The final cyclized product was cleaved from the resin and purified to yield this compound. acs.org | acs.org |

While SPPS has been effective, solution-phase synthesis offers a high degree of flexibility, particularly for creating diverse analogues. A convergent and flexible solution-phase route was developed for the synthesis of mozamide A, a hydroxylated analogue of this compound. researchgate.net This strategy is notable because it allows for the installation of the substituted tryptophan moiety at a very late stage of the synthesis. researchgate.net This approach is advantageous for generating a library of derivatives with modifications at this specific position. researchgate.net The principles of this route, involving the coupling of peptide fragments in solution followed by macrolactamization, are applicable to the synthesis of this compound itself and its analogues. researchgate.netuni-saarland.de

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound has been a key strategy for understanding the structural requirements for its biological activity.

The primary goal for designing structural modifications of this compound was to conduct structure-activity relationship (SAR) studies. nih.govaminer.org These studies aimed to identify the key structural features responsible for its inhibitory activity against enzymes like carboxypeptidase A. nih.govaminer.org The design of analogues involved systematic variations in the amino acid residues and their stereochemistry. nih.govaminer.org

Biochemical investigations revealed that the stereochemistry of two specific amino acid residues is critical for biological function. nih.gov The presence of a D-lysine (B559543) residue, through which the peptide is cyclized, and an L-isoleucine residue as part of the urea functionality, were found to be important for the inhibition of carboxypeptidase A. nih.govaminer.org Computational studies further supported these findings, highlighting the significant impact of the lysine (B10760008) stereochemistry on the inhibitory activity. nih.gov However, a library of synthesized analogues did not show activity against the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) at the concentrations tested. uni-halle.de

Key Residues for Carboxypeptidase A Inhibition

Residue Stereochemistry Importance Reference
Lysine D-Configuration Crucial for inhibitory activity; involved in cyclization. nih.govaminer.org

To explore the SAR of this compound, a collection of its analogues was synthesized. nih.govaminer.org This was achieved using a combined solution- and solid-phase approach, which allowed for the efficient production of a diverse set of cyclopeptides with varied amino acid structures and stereochemistries. nih.govaminer.orgsit.edu.cn This library of compounds was then subjected to biochemical screening to evaluate their inhibitory effects on carboxypeptidase A, leading to the insights described above. nih.govaminer.org

Stereocontrolled Synthesis and Challenges

A significant challenge in the study of this compound was the initial misassignment of its stereochemistry. nih.govacs.org Originally, all amino acid residues were reported to be in the L-configuration. acs.org However, total synthesis proved to be a powerful tool for correcting this structural assignment. nih.govacs.org

By synthesizing the originally proposed structure and comparing its analytical data (specifically NMR and HPLC) with that of the natural product, researchers found significant discrepancies. acs.orgmn-net.com This led to the synthesis of other diastereomers, which ultimately revealed that natural this compound contains a D-lysine residue instead of L-lysine. nih.govacs.orgmn-net.com The comparison of retention times between the natural isolate and the synthetic D-lysine and L-lysine stereoisomers clearly confirmed that the natural compound is the D-lysine variant. mn-net.com This correction of the stereochemistry was a critical step, setting the foundation for all subsequent investigations into this class of compounds. nih.govacs.org Other challenges inherent to the synthesis of such complex cyclopeptides include the potential need to prepare non-standard amino acid building blocks and manage multiple chiral centers throughout the synthesis. researchgate.net

Biological Activities and Mechanistic Investigations

Preclinical In Vitro Cellular and Molecular Studies

The mechanism of Brunsvicamide A's inhibitory action involves direct interaction with the target enzyme, functioning as a substrate mimic. mdpi.com Its inhibition of Human Neutrophil Elastase is characterized as substrate-competitive. mdpi.com This mode of action suggests that this compound binds to the active site of the enzyme, thereby preventing the natural substrate from binding and being processed.

Further mechanistic insights come from studies on its interaction with other enzymes, such as carboxypeptidase A. For carboxypeptidase A, this compound also acts as a substrate-competitive inhibitor. researchgate.net Computational studies and the synthesis of various analogues have underscored the structural features crucial for this activity. researchgate.netresearchgate.net Specifically, the stereochemistry of certain amino acid residues, namely D-lysine (B559543) and L-isoleucine, has been shown to be highly important for effective inhibition, a finding that aligns with the known substrate specificity of the enzyme. researchgate.net

The brunsvicamide family of compounds has been investigated for its effects on Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov A key survival strategy for Mtb is the secretion of virulence factors into the host macrophage to subvert the immune response. nih.govsci-hub.se One such critical virulence factor is the protein tyrosine phosphatase B (MptpB). nih.govcardiff.ac.uk This enzyme is released into the macrophage cytoplasm where it disrupts signaling pathways essential for the host's defense, ultimately promoting the survival and replication of the mycobacteria inside the cell. nih.govresearchgate.net

Research has shown that MptpB activity leads to the dephosphorylation of key host proteins involved in inflammatory responses. sci-hub.se This interference can block the production of cytokines like Interleukin-6 (IL-6) and inhibit apoptosis, a programmed cell death mechanism that helps to eliminate infected cells. nih.govsci-hub.se

Within the brunsvicamide family, Brunsvicamide B and Brunsvicamide C have been specifically identified as selective inhibitors of MptpB. nih.govcardiff.ac.uk By targeting this key virulence enzyme, inhibitors can impair the bacterium's ability to survive within macrophages. researchgate.net This approach represents a strategy focused on disarming the pathogen rather than direct bactericidal action. researchgate.net While this compound was discovered alongside its more active congeners, the primary anti-mycobacterial activity via MptpB inhibition has been attributed specifically to Brunsvicamides B and C. nih.govcardiff.ac.uk

Structure Activity Relationship Sar Studies

Contribution of Amino Acid Stereochemistry to Biological Activity

The specific arrangement of amino acids in three-dimensional space, known as stereochemistry, is a critical determinant of Brunsvicamide A's biological function. Variations in the stereochemistry of key amino acid residues have been shown to significantly impact its inhibitory potency.

Notably, the presence of d-lysine (B559543) and l-isoleucine is crucial for the substrate-competitive inhibitory activity of this compound against carboxypeptidase A. nih.govresearchgate.net Synthetic analogs with altered stereochemistries at these positions exhibit diminished activity, highlighting the importance of the specific spatial orientation of these residues for effective interaction with the enzyme's active site. nih.govresearchgate.net The cyclization of the peptide through the ε-amino group of the d-lysine unit is a defining characteristic of the brunsvicamide family. nih.govresearchgate.net

Role of Unique Structural Motifs

This compound and its analogs possess distinctive structural motifs that are fundamental to their biological activity. These include the ureido linkage and, in related compounds, N-methylated N'-formylkynurenine.

The ureido linkage , which connects two amino acid residues, introduces a reversal in the typical N-to-C terminal direction of the peptide chain. nih.gov This feature is a conserved motif in the anabaenopeptin class of peptides, to which brunsvicamides belong. frontiersin.org This structural feature is not merely a linker but plays an active role in the molecule's interaction with its biological targets. In some related natural products, this linkage is formed enzymatically through the incorporation of bicarbonate or carbon dioxide. nih.gov

While not present in this compound itself, the N-methylated N'-formylkynurenine moiety found in Brunsvicamide C is a unique structural feature among cyclic peptides. nih.govresearchgate.netchim.it This modified tryptophan derivative has been associated with the inhibition of human leukocyte elastase (HNE). researchgate.net The presence of such unusual amino acid residues underscores the structural diversity within this class of compounds and their potential for varied biological activities. nih.gov

Analysis of Side Chain Variations and Their Functional Consequences

The nature of the amino acid side chains in this compound and its analogs significantly influences their biological activity. SAR studies involving the synthesis of various analogs have demonstrated that modifications to these side chains can lead to substantial changes in inhibitory potency and selectivity.

For instance, the replacement of specific amino acids can modulate the compound's effectiveness against different enzymes. The inhibitory properties of anabaenopeptins, a related class of peptides, are known to be influenced by the amino acid at the exocyclic position connected via the ureido bond. frontiersin.org In studies of wollamide B, a structurally related cyclic hexapeptide, replacing the D-ornithine residue with arginine, which has a more dispersed positive charge, was shown to enhance antimicrobial activity. plos.org Conversely, altering the stereochemistry of leucine (B10760876) residues in wollamide B drastically reduced its activity. plos.org These findings highlight the critical role that both the chemical nature and the stereochemistry of the side chains play in the functional consequences of these peptides.

Computational Chemistry Approaches to SAR

Computational methods have become indispensable tools for understanding the structure-activity relationships of complex natural products like this compound. These approaches provide insights into the molecular interactions that govern biological activity and help rationalize experimental findings.

Molecular Docking for Ligand-Target Interactions

Molecular docking simulations have been employed to predict and analyze the binding modes of this compound and its analogs within the active sites of their target enzymes. cardiff.ac.uk For example, docking studies have been used to rationalize the importance of the d-lysine stereochemistry for the inhibitory activity of this compound against carboxypeptidase A. nih.gov These computational models help to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. plos.orgnih.gov In studies of related compounds, molecular docking has been instrumental in identifying potential targets and understanding the binding of inhibitors to enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). cardiff.ac.ukplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively detailed in the provided results, the methodology has been applied to related antimycobacterial peptides. cardiff.ac.ukresearchgate.net For instance, 3D-QSAR studies on thiolactomycin (B1682310) analogs, which also target mycobacterial enzymes, have helped in understanding their mechanism of action. cardiff.ac.uk Such models can be valuable in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their interactions with biological targets over time. researchgate.net MD simulations have been used to study this compound and its analogs, offering insights into their conformational flexibility and the stability of their binding to target proteins. core.ac.uksci-hub.se These simulations can reveal how the peptide adapts its shape to fit into the binding site and how water molecules may mediate interactions. nih.gov For related peptides, MD simulations have been used to assess the binding stability of promising compounds within the target protein pocket, complementing the static picture provided by molecular docking. researchgate.net

Advanced Methodologies for Research and Analysis

High-Resolution Mass Spectrometry for Peptide Profiling and Fragmentation Analysis (LC-MS/MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of Brunsvicamide A and related peptides. This technique provides highly accurate mass measurements, which are fundamental for determining the elemental composition of the molecule and its fragments.

The process often begins with the detection of metabolites through liquid chromatography-mass spectrometry (LC-MS). acs.org For cyclic peptides like this compound, fragmentation patterns can be complex due to random cleavages within the ring structure. researchgate.net However, tandem mass spectrometry (MS/MS) helps in sequencing the peptide by generating characteristic product ions. nih.gov High-resolution tandem mass spectrometry (HRMS/MS) is particularly valuable as it allows for the confident identification of known cyanopeptides, like anabaenopeptins to which brunsvicamides are related, even without reference standards, by using exact mass, charge states, and isotope patterns. lib4ri.ch

In the study of related anabaenopeptins, LC-MS/MS was used to deduce putative structures by comparing their fragmentation spectra with those of known peptides. nih.gov For instance, the structural assignments of some related compounds that could not be fully characterized by NMR were supported by their high-resolution MS/MS spectra. acs.org The use of a hybrid quadrupole time-of-flight (QTOF) mass spectrometer, a high-resolution instrument, allows for the acquisition of valuable peptide sequence information. mdpi.comnih.gov This is crucial for differentiating between the various structural analogs of this compound that may be present in a sample.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of novel compounds like this compound. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex molecular architecture.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. core.ac.ukacs.org The ¹H NMR spectrum of a peptide will typically show characteristic signals for amide protons and alpha-protons of the amino acid residues. acs.orgug.edu.pl

2D NMR techniques are then used to establish connectivity between atoms. Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to build amino acid spin systems. acs.orgug.edu.pl

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is extremely useful for identifying entire amino acid residues. ug.edu.pl

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to. core.ac.ukug.edu.pl

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, aiding in the determination of the 3D conformation. ug.edu.pl

The planar structure and amino acid sequence of many marine-derived cyclopeptides are established through the extensive analysis of these 1D and 2D NMR spectra. mdpi.com The comparison of NMR data between synthetic and natural products is also a powerful method to confirm or revise a proposed structure. researchgate.net

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., HPLC, UPLC-MS)

Chromatographic techniques are fundamental for the initial isolation of this compound from its natural source, subsequent purification, and final assessment of its purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary method for isolating and purifying peptides from complex extracts. mdpi.comarabjchem.org Often, reversed-phase HPLC is used, where compounds are separated based on their hydrophobicity. researchgate.net The purification process may involve multiple chromatographic steps, including column chromatography with different stationary phases like silica (B1680970) gel, to obtain the pure compound. arabjchem.orgniscpr.res.in

Once isolated, the purity of this compound is rigorously assessed. Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), is a standard method for this purpose. researchgate.netplos.org UPLC offers higher resolution and faster analysis times compared to traditional HPLC. plos.org The purity is typically determined by integrating the peak area of the compound in the chromatogram. plos.org Analytical RP-HPLC is also used to confirm the purity and characterization of synthetic products. nih.gov

Bioinformatic Tools for Biosynthetic Pathway Prediction and Sequence Analysis

Bioinformatic tools play a crucial role in understanding the biosynthesis of non-ribosomal peptides like this compound. These compounds are synthesized by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). mdpi.commdpi.com

The genetic blueprints for these enzymes are organized in Biosynthetic Gene Clusters (BGCs). acs.orgacs.org By sequencing the genome of the producing organism, such as cyanobacteria from the genus Tychonema, researchers can identify these BGCs. frontiersin.orgmdpi.com

Bioinformatic software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM are used to analyze these gene clusters. acs.orgresearchgate.net These tools can predict the domains within the NRPS enzymes and their functions. frontiersin.org Key domains include:

Adenylation (A) domain: Selects and activates a specific amino acid. frontiersin.orgnih.gov Bioinformatics can predict the substrate specificity of these A-domains, thus suggesting the amino acid sequence of the resulting peptide. acs.orgmdpi.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the growing peptide chain. frontiersin.org

Condensation (C) domain: Catalyzes the formation of the peptide bond. frontiersin.org Specialized C-domains, like the one predicted to form the ureido bond in related peptides, can also be identified. acs.org

Epimerization (E) domain: Can convert an L-amino acid to its D-isomer. mdpi.com

Thioesterase (TE) domain: Releases the final peptide, often through cyclization. nih.gov

By analyzing the organization and sequence of these domains within the apt gene cluster (the gene cluster responsible for anabaenopeptin synthesis), scientists can predict the structure of the synthesized peptide. mdpi.com This genomic information complements the data obtained from mass spectrometry and NMR, providing a powerful, integrated approach to studying this compound. mdpi.com This analysis can also reveal the potential for structural diversity, as some gene clusters contain modules with relaxed specificity, allowing for the incorporation of different amino acids. frontiersin.orgnih.gov

Research Perspectives and Future Directions

Deeper Elucidation of Biosynthetic Mechanisms

The biosynthesis of Brunsvicamide A is presumed to follow the pathway of other anabaenopeptins, which are assembled by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.orgmdpi.comresearchgate.net These NRPS complexes operate in a modular fashion, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgmdpi.com The structural diversity observed in anabaenopeptins stems from the relaxed substrate specificity of these synthetases. mdpi.com

Future research should prioritize the sequencing and characterization of the complete NRPS gene cluster responsible for brunsvicamide synthesis in Tychonema sp. This would allow for a definitive understanding of the enzyme domains involved, particularly the adenylation (A) domains that select the specific amino acid substrates. Identifying the specific genes, such as the apn gene cluster identified in other cyanobacteria, would provide a genetic blueprint for the molecule's assembly. frontiersin.orgasm.org

A key area for investigation is the formation of the distinctive ureido bond that links the exocyclic isoleucine to the cyclic core. Research on other ureido-containing natural products suggests that the carbonyl group of the urea (B33335) moiety is likely derived from bicarbonate (CO2). psu.edu It is hypothesized that this incorporation is mediated by a specific enzyme domain, possibly through the carbamylation of an amino acid. psu.edu Heterologous expression of the brunsvicamide gene cluster in a tractable host organism like E. coli could confirm the function of each gene and provide a platform for mutational studies to probe the biosynthesis of this unusual functional group.

Rational Design and Synthesis of Potent and Selective Enzyme Inhibitors

Building upon the known biological activities of brunsvicamides, significant opportunities exist in the rational design and synthesis of novel analogues with enhanced potency and selectivity. Early research has already established a foundation for this work through the synthesis of a collection of brunsvicamide analogues using a combination of solid- and solution-phase peptide synthesis. nih.govaminer.org

These initial structure-activity relationship (SAR) studies have provided critical insights. For instance, the stereochemistry of two key amino acids—D-lysine (B559543) within the peptide ring and L-isoleucine in the exocyclic portion—is crucial for the potent inhibition of carboxypeptidase A. nih.govresearchgate.net Computational modeling and docking studies have corroborated these findings, indicating that the specific stereochemistry of lysine (B10760008) is highly relevant for binding to the enzyme's active site. nih.govmdpi.comresearchgate.net

Future efforts in rational design should leverage these findings to create new analogues. Strategies could include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid residue with alanine (except for the critical D-Lys and L-Ile) to precisely map the contribution of each part of the molecule to its activity. plos.org

Side Chain Modification: Introducing non-proteinogenic or modified amino acids to explore new interactions with target enzymes. For example, modifying the side chains of residues not critical for core activity could fine-tune properties like solubility or cell permeability. researchgate.net

Bioisosteric Replacement: Replacing the ureido linkage with other functional groups to assess its role in target binding and metabolic stability.

The total synthesis of related compounds, such as mozamide A (a hydroxy-brunsvicamide), provides validated synthetic routes that can be adapted to generate a diverse library of new inhibitors for preclinical screening. researchgate.netmdpi.com

Discovery of Novel Biological Targets and Therapeutic Applications (preclinical focus)

While initial studies have identified several protein targets for the brunsvicamide family, the full therapeutic potential remains largely untapped. This compound is a known substrate-competitive inhibitor of carboxypeptidase A. nih.gov Furthermore, it demonstrates inhibitory activity against human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. asm.orgtandfonline.com Interestingly, while this compound itself was not reported to be active, its close analogues Brunsvicamide B and C are selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a critical virulence factor, highlighting the potential for this scaffold in developing anti-tuberculosis agents. nih.govacs.orgcardiff.ac.uk

Future preclinical research should focus on expanding the scope of biological investigation. Phenotypic screening of this compound and its synthetic analogues against a wide array of cell lines and disease models could uncover entirely new therapeutic applications. pnas.org Given that related anabaenopeptins inhibit various serine proteases and protein phosphatases, it is plausible that this compound has additional, undiscovered targets. frontiersin.orgmdpi.com

Preclinical studies could explore the efficacy of potent elastase-inhibiting brunsvicamide analogues in animal models of inflammatory conditions, such as acute lung injury or skin-ageing. mdpi.comtandfonline.comnih.gov The development of activity-based probes derived from the brunsvicamide scaffold could be a powerful chemoproteomic strategy to identify its direct binding partners in complex biological systems, thus validating known targets and discovering new ones.

Table 1: Known Biological Targets of this compound and Related Compounds

CompoundTarget EnzymeReported Activity (IC₅₀ or Kᵢ)Potential Therapeutic Area
This compoundCarboxypeptidase APotent inhibitor (substrate-competitive) nih.govaminer.orgResearch Tool
This compoundHuman Leukocyte Elastase (HLE)Kᵢ = 1.1 µM tandfonline.comAnti-inflammatory
Brunsvicamide BHuman Leukocyte Elastase (HLE)Kᵢ = 0.70 µM tandfonline.comAnti-inflammatory
Brunsvicamide BM. tuberculosis Phosphatase B (MptpB)IC₅₀ = 8.0 µM nih.govnih.govTuberculosis
Brunsvicamide CHuman Leukocyte Elastase (HLE)Kᵢ = 1.6 µM tandfonline.comAnti-inflammatory
Brunsvicamide CM. tuberculosis Phosphatase B (MptpB)IC₅₀ = 7.3 µM nih.govnih.govTuberculosis

Advanced Analytical Platforms for Natural Product Discovery and Characterization

The discovery and characterization of this compound were made possible by classic analytical techniques, including multidimensional NMR and mass spectrometry. nih.govresearchgate.net Future efforts to discover novel brunsvicamide analogues from natural sources will rely on more advanced and integrated analytical platforms that accelerate the discovery pipeline. pnas.orgucsc.edu

Modern approaches combine high-throughput biological screening with high-resolution metabolomics. ucsc.edu A typical workflow involves fractionating crude cyanobacterial extracts and screening these complex mixtures for biological activity. ucsc.edu Fractions showing activity are then analyzed using techniques like liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS). mdpi.com This method provides highly accurate mass and fragmentation data, allowing for the rapid identification of molecules and the proposal of structures for new peptide variants. mdpi.com

Furthermore, integrating different data types is key to modern discovery. pnas.org Computational tools like Similarity Network Fusion (SNF) can merge data from diverse screening platforms, such as gene expression profiling (transcriptomics) and high-content cellular imaging (phenomics), to provide robust hypotheses about a compound's mechanism of action before it is even isolated. pnas.orgucsc.edu This "guilt-by-association" approach can link specific metabolites within a complex mixture to a biological signature, dramatically accelerating the functional annotation of new natural products like novel brunsvicamides. pnas.org

Exploration of Ecological Roles and Chemical Ecology of Brunsvicamides

Brunsvicamides are secondary metabolites, compounds not essential for the primary growth of an organism but which often confer a functional advantage. uzh.ch They are produced by cyanobacteria, which are known for synthesizing a wide variety of bioactive compounds as a form of chemical defense in competitive aquatic environments. mdpi.comnih.govacs.org The primary ecological role of these peptides is likely to help the producing organism survive and compete against other microbes or deter predators. nih.govencyclopedia.pub

Future research should aim to clarify the specific ecological pressures that trigger brunsvicamide production. This could involve co-culturing Tychonema sp. with competing bacteria, fungi, or common predators (e.g., zooplankton) and using metabolomic techniques to monitor changes in peptide production. Anabaenopeptins are known to inhibit digestive proteases in crustaceans, suggesting a direct anti-predator function that should be specifically investigated for this compound. researchgate.net

A particularly intriguing aspect of brunsvicamide's chemical ecology is its link to marine sponges. acs.org The discovery of structurally related peptides, the mozamides, in sponges supports the widely held hypothesis that many secondary metabolites found in marine invertebrates are actually produced by symbiotic microorganisms. nih.govacs.org Investigating the potential symbiotic relationship between Tychonema-like cyanobacteria and sponges could reveal a complex ecological interplay and provide a new avenue for discovering novel bioactive compounds. nih.gov

Q & A

Q. What spectroscopic methods are essential for elucidating the structure of Brunsvicamide A, and how can ambiguities in spectral data be resolved?

Answer: this compound’s structural elucidation requires a combination of techniques:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC, HMBC) to assign proton and carbon environments and establish connectivity.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
  • X-ray Crystallography for absolute configuration determination if crystals are obtainable.

Q. Challenges & Solutions :

  • Signal Overlap : Use higher-field NMR instruments or isotopic labeling to resolve overlapping peaks .
  • Sample Purity : Optimize chromatographic purification (e.g., reverse-phase HPLC) to minimize contaminants affecting spectral clarity .

Table 1 : Key Techniques for Structural Elucidation

TechniqueApplicationCommon ChallengesSolutions
2D NMR (HSQC)Carbon-proton connectivityLow sample concentrationLyophilization to concentrate
X-rayAbsolute stereochemistryCrystal growth failureScreen crystallization solvents
HRMSMolecular formula validationMatrix interferenceSolid-phase extraction cleanup

Q. What in vitro assays are appropriate for initial evaluation of this compound’s bioactivity?

Answer:

  • Cytotoxicity Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with positive (doxorubicin) and negative (DMSO) controls.
  • Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Dose-Response Curves : Generate IC50_{50} values with triplicate replicates to ensure statistical validity .

Q. Methodological Considerations :

  • Include vehicle controls to rule out solvent toxicity.
  • Validate assays using reference compounds (e.g., paclitaxel for cytotoxicity) .

Q. What chromatographic techniques are critical for purifying this compound from natural extracts?

Answer:

  • Flash Chromatography : Pre-purify crude extracts using gradient elution (e.g., hexane/EtOAc to CH2_2Cl2_2/MeOH).
  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to enhance peak resolution.
  • Validation : Confirm purity (>95%) via analytical HPLC and NMR .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s bioactivity across cell lines?

Answer: Contradictory results may arise from:

  • Cell Line Variability : Differences in receptor expression or metabolic pathways.
  • Experimental Design : Inconsistent culture conditions (e.g., serum concentration, passage number).

Q. Strategies :

  • Standardize Protocols : Use identical cell lines (ATCC-verified) and culture conditions across labs.
  • Mechanistic Follow-Up : Perform transcriptomic profiling to identify target pathways .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} normalized to reference compounds) .

Q. What strategies optimize the solid-phase synthesis of this compound to improve yield and stereochemical fidelity?

Answer:

  • Coupling Reagents : Test HATU vs. PyBOP for amino acid coupling efficiency.
  • Protecting Groups : Use Fmoc for temporary protection and orthogonal groups (e.g., Trt for cysteine).
  • HPLC Monitoring : Analyze intermediates after each coupling step to detect epimerization .

Table 2 : Synthesis Optimization Parameters

ParameterOptimization StrategyOutcome Measurement
Coupling EfficiencyVary activation time (10–60 min)HPLC peak area of product
Solvent SystemTest DMF vs. NMP for swelling resinsResin loading capacity
Cleavage ConditionsAdjust TFA concentration (95–100%)Crude product mass yield

Q. How should target identification proceed when phenotypic screening suggests multiple mechanisms of action?

Answer:

  • Chemoproteomics : Use affinity probes (biotinylated this compound analogs) to pull down binding proteins.
  • CRISPR Screening : Perform genome-wide knockout screens to identify sensitivity genes.
  • Docking Studies : Prioritize targets using molecular modeling against databases (e.g., PDB) .

Q. How can isotopic labeling elucidate this compound’s metabolic fate in mammalian systems?

Answer:

  • 13^{13}C-Labeling : Track carbon flux via LC-MS metabolomics.
  • Stable Isotope Tracing : Administer 15^{15}N-labeled this compound to study proteolytic degradation products.
  • Imaging : Use PET isotopes (e.g., 18^{18}F) for in vivo biodistribution studies .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?

Answer:

  • QSAR Models : Train regression models using descriptors (e.g., logP, polar surface area) and bioactivity data.
  • Molecular Dynamics : Simulate binding stability with putative targets (e.g., kinases).
  • Fragment-Based Design : Identify critical pharmacophores via alanine scanning .

Q. Key Considerations Across All Studies

  • Reproducibility : Document experimental details (e.g., solvent batches, instrument parameters) in supplementary materials .
  • Data Contradictions : Replicate findings in ≥3 independent experiments and use blinded analysis where possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.